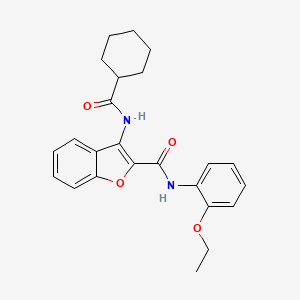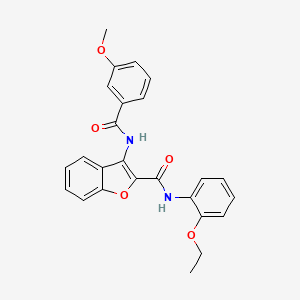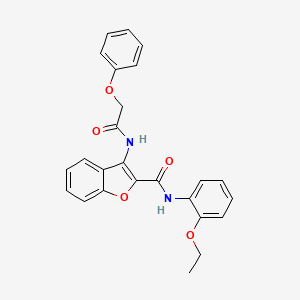![molecular formula C28H19ClN2O3 B6490306 3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide CAS No. 888437-68-1](/img/structure/B6490306.png)
3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a benzofuran group, and a biphenyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group . For instance, the biphenyl group could be formed through a coupling reaction, the amide group could be introduced through a reaction with an amine and a carboxylic acid or acyl chloride, and the benzofuran group could be synthesized through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups . Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amide, benzofuran, and biphenyl groups . For example, the amide group could participate in hydrolysis reactions, the benzofuran group could undergo electrophilic substitution reactions, and the biphenyl group could undergo reactions at the ortho and para positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would be affected by the presence of polar amide groups, and its melting and boiling points would be influenced by the size and shape of the molecule .作用机制
The exact mechanism of action of BPC-157 is not yet fully understood. However, it is thought to work by binding to specific receptors on the surface of cells and activating them. This activation results in the release of various signaling molecules, such as cytokines and growth factors, which then regulate the activity of other cells in the body. BPC-157 has also been shown to activate the body’s natural antioxidant defense system, which helps to protect against oxidative stress.
Biochemical and Physiological Effects
BPC-157 has been shown to have a range of biochemical and physiological effects. It has been shown to promote healing of various types of wounds, including wounds in the 3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide tract, muscles, and skin. BPC-157 has also been shown to reduce inflammation and protect against oxidative stress. Furthermore, BPC-157 has been shown to reduce the risk of cancer and to protect against the damaging effects of chemotherapy and radiation.
实验室实验的优点和局限性
The advantages of using BPC-157 in laboratory experiments include its potential to promote healing of various types of wounds, its ability to reduce inflammation and protect against oxidative stress, and its potential to reduce the risk of cancer and protect against the damaging effects of chemotherapy and radiation. The main limitation of using BPC-157 in laboratory experiments is that its exact mechanism of action is not yet fully understood.
未来方向
The potential future directions for research on BPC-157 include further studies on its mechanism of action, its potential therapeutic applications, and its potential to reduce the risk of cancer and protect against the damaging effects of chemotherapy and radiation. Additionally, further research is needed to explore the potential of BPC-157 to promote healing of various types of wounds, including wounds in the 3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide tract, muscles, and skin. Furthermore, further research is needed to explore the potential of BPC-157 to reduce inflammation and protect against oxidative stress.
合成方法
BPC-157 is synthesized through a process called solid-phase peptide synthesis (SPPS). In this process, the peptide is built up from its individual amino acid components, starting from the C-terminus. The amino acid components are first attached to a resin, which is then treated with a reagent that activates the carboxyl group of the amino acid. This allows the amino acids to be linked together in a specific order. After the peptide is built up, it is cleaved from the resin and purified.
科学研究应用
BPC-157 has been studied for its potential therapeutic applications in scientific research. It has been studied for its potential to promote healing of various types of wounds, including wounds in the 3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide tract, muscles, and skin. BPC-157 has also been studied for its potential to reduce the risk of cancer and to protect against the damaging effects of chemotherapy and radiation. Furthermore, BPC-157 has been studied for its potential to reduce inflammation and protect against oxidative stress.
属性
IUPAC Name |
N-(3-chlorophenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClN2O3/c29-21-9-6-10-22(17-21)30-28(33)26-25(23-11-4-5-12-24(23)34-26)31-27(32)20-15-13-19(14-16-20)18-7-2-1-3-8-18/h1-17H,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULNRODHAQCYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-ethyl-8,8-dimethyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6490226.png)
![1-ethyl-5-(4-fluorophenyl)-8,8-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6490228.png)
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6490239.png)
![2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B6490244.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6490251.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6490258.png)
![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6490273.png)
![N-(3-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490286.png)

![N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490305.png)




